molecular formula C8H9F2NO2 B7860111 2-(4-Amino-2,6-difluorophenoxy)ethan-1-OL

2-(4-Amino-2,6-difluorophenoxy)ethan-1-OL

Cat. No.: B7860111
M. Wt: 189.16 g/mol
InChI Key: QTOMLGVZFWAXON-UHFFFAOYSA-N
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Description

2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, two fluorine atoms, and a hydroxyl group attached to an ethan-1-ol backbone. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-amino-2,6-difluorophenol and ethylene oxide.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions.

  • Purification: The product is then purified through recrystallization or distillation to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale distillation units to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 2-(4-amino-2,6-difluorophenoxy)ethan-1-one.

  • Reduction: Formation of 2-(4-amino-2,6-difluorophenoxy)ethan-1-amine.

  • Substitution: Formation of various derivatives depending on the substituent used.

Scientific Research Applications

2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Amino-2,6-difluorophenoxy)acetate

  • 2-(4-Amino-2,6-difluorophenoxy)ethanol

  • 2-(4-Amino-2,6-difluorophenoxy)ethan-1-one

Uniqueness: 2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its presence of both amino and fluorine groups makes it particularly versatile in organic synthesis and biological studies.

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Properties

IUPAC Name

2-(4-amino-2,6-difluorophenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c9-6-3-5(11)4-7(10)8(6)13-2-1-12/h3-4,12H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOMLGVZFWAXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OCCO)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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